2-Chloro-2,2-difluoroacetophenone
Overview
Description
2-Chloro-2,2-difluoroacetophenone is an organofluorine compound with the molecular formula C8H5ClF2O. It is a difluorocarbene reagent commonly used in organic synthesis, particularly in the preparation of difluoromethylated phenols and other fluorinated compounds . This compound is known for its role as a non-ozone-depleting substance (non-ODS) based difluorocarbene precursor .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-2,2-difluoroacetophenone are structurally diverse phenol derivatives . Phenols are aromatic compounds that play a crucial role in various biochemical processes.
Mode of Action
This compound acts as a difluorocarbene reagent . It readily reacts with a variety of phenol derivatives in the presence of potassium hydroxide or potassium carbonate . The interaction results in the production of aryl difluoromethyl ethers .
Biochemical Pathways
The compound affects the biochemical pathway that leads to the synthesis of aryl difluoromethyl ethers . These ethers have found applications such as enzyme inhibitors, anti-HIV agents, antimicrobial agents, potassium channel activators, fungicides, pesticides, herbicides, and smectic phase liquid crystals .
Result of Action
The result of the action of this compound is the production of aryl difluoromethyl ethers . These ethers have a wide range of applications in bioactive organic molecules and in liquid crystal materials for display applications .
Action Environment
The action of this compound is influenced by the presence of potassium hydroxide or potassium carbonate . These substances act as a base, facilitating the reaction between the compound and phenol derivatives. The compound offers an environmentally friendly alternative to other Freon- or Halon-based difluoromethylating approaches .
Biochemical Analysis
Biochemical Properties
2-Chloro-2,2-difluoroacetophenone plays a significant role in biochemical reactions, primarily as a reagent in the difluoromethylation of phenol derivatives. It interacts with various enzymes and proteins, facilitating the formation of aryl difluoromethyl ethers. The compound’s ability to act as a difluorocarbene reagent allows it to participate in reactions that modify the chemical structure of biomolecules, thereby influencing their function and activity .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to alterations in the expression of specific genes, thereby affecting the overall function of the cell. Additionally, its impact on cellular metabolism can result in changes to the energy balance and metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form difluoromethylated products is a key aspect of its mechanism of action. These products can interact with various enzymes and proteins, leading to changes in their activity and function. Additionally, this compound can influence gene expression by modifying the chemical environment within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into difluoromethylated products. These metabolic pathways can influence the levels of metabolites within the cell, thereby affecting overall cellular function. The compound’s interaction with specific enzymes can lead to changes in metabolic flux, altering the balance of biochemical reactions within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of this compound are critical factors that determine its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby maximizing its biochemical impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2,2-difluoroacetophenone can be synthesized using 2,2,2-trifluoroacetophenone as the starting material. The reaction involves the use of potassium hydroxide or potassium carbonate as bases to facilitate the difluoromethylation of phenol derivatives . This method is environmentally friendly and offers high yields .
Industrial Production Methods
The industrial production of this compound typically involves the reaction of 2,2,2-trifluoroacetophenone with chlorinating agents under controlled conditions. The process is designed to be efficient and scalable, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoroacetophenone undergoes several types of chemical reactions, including:
Substitution Reactions: It acts as a difluorocarbene reagent, reacting with phenol derivatives to form aryl difluoromethyl ethers.
Addition Reactions: It can participate in the Baylis-Hillman reaction with fluoroalkyl ketones to produce chlorodifluoromethyl-containing products.
Common Reagents and Conditions
Catalysts: Novel ruthenium catalysts can be employed in the synthesis of propargyl alcohols from this compound.
Major Products Formed
Aryl Difluoromethyl Ethers: Formed through the difluoromethylation of phenol derivatives.
Chlorodifluoromethyl-Containing Products: Obtained from the Baylis-Hillman reaction with fluoroalkyl ketones.
Scientific Research Applications
2-Chloro-2,2-difluoroacetophenone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of difluoromethylated phenols and other fluorinated compounds.
Biology: Plays a role in the development of enzyme inhibitors and antimicrobial agents.
Medicine: Utilized in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: Employed in the production of liquid crystal materials for display applications.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroacetophenone: Similar in structure but lacks the chlorine atom.
Chlorodifluoromethyl Phenyl Ketone: Another related compound with similar reactivity.
Uniqueness
2-Chloro-2,2-difluoroacetophenone is unique due to its ability to act as a non-ODS-based difluorocarbene precursor, making it an environmentally friendly alternative to other difluoromethylating agents . Its high reactivity and versatility in various chemical reactions further distinguish it from similar compounds .
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOONJNILVDLSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285675 | |
Record name | 2-Chloro-2,2-difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384-67-8 | |
Record name | 384-67-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-2,2-difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-2,2-difluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-chloro-2,2-difluoroacetophenone a desirable reagent for difluoromethylation reactions?
A1: this compound stands out due to its environmentally friendly synthesis and ease of handling. Unlike older methods reliant on ozone-depleting substances (ODS), this compound can be synthesized in high yield from 2,2,2-trifluoroacetophenone. [] This makes it a greener alternative for introducing the difluoromethyl group into various molecules. [, ]
Q2: How does this compound act as a difluorocarbene precursor? What types of reactions can it be used for?
A2: This compound acts as a difluorocarbene precursor in the presence of a base like potassium hydroxide or potassium carbonate. [] The base deprotonates the alpha-carbon, leading to the formation of a difluorocarbene intermediate. This reactive species can then undergo reactions with various nucleophiles. One well-studied application is the difluoromethylation of phenol derivatives, where this compound readily reacts to form aryl difluoromethyl ethers in good yields. []
Q3: Are there any advantages to using this compound over other difluorocarbene reagents, such as trimethylsilyl-based reagents?
A3: While trimethylsilyl-based reagents like (bromodifluoromethyl)trimethylsilane (TMSCF2Br) are versatile, this compound offers practical advantages for certain reactions. Its synthesis is straightforward and doesn't require specialized techniques or reagents. [] Additionally, its reactivity profile, particularly under basic conditions, might be preferable for specific transformations or substrate classes, though further research may be needed to fully understand its selectivity compared to other reagents.
Q4: What are the structural characteristics of this compound?
A4: this compound (C8H5ClF2O) has a molecular weight of 190.56 g/mol. [] It is a colorless liquid at room temperature with a boiling point of 84-85 °C at 25 mmHg. [] While specific spectroscopic data might be found in the literature, the provided abstracts do not offer detailed characterization information.
Q5: Are there any safety concerns associated with handling this compound?
A5: Due to its high reactivity with bases, nucleophiles, and reducing agents, this compound should be handled with caution. [] It's essential to store it under anhydrous, neutral conditions and use it in a well-ventilated fume hood to minimize exposure risks. []
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